Ethane-1,2-diol;triphenylphosphane
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
ethane-1,2-diol;triphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C2H6O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1-2-4/h1-15H;3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHRKZHIILSUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Ethane 1,2 Diol As a Versatile Building Block and Ligand Precursor in Chemical Synthesis
Ethane-1,2-diol, commonly known as ethylene (B1197577) glycol, is a cornerstone of the chemical industry, most famously serving as a monomer for the production of polyester (B1180765) fibers and resins, such as polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net Its industrial synthesis is primarily achieved through the hydration of ethylene oxide. researchgate.net Beyond its role in polymer science, the structural features of ethane-1,2-diol make it a valuable entity in synthetic and coordination chemistry.
The presence of two hydroxyl (-OH) groups allows it to act as a bidentate ligand, capable of coordinating to metal centers. Structural studies of liquid ethane-1,2-diol have shown that its molecules predominantly adopt a gauche conformation, which facilitates the formation of both intramolecular and strong intermolecular hydrogen bonds. torvergata.it This inherent ability to form directed, non-covalent interactions and to chelate to metals has spurred the development of more complex diol-type ligands for creating polynuclear metal clusters and single-molecule magnets. torvergata.it Furthermore, ethane-1,2-diol serves as a fundamental structural unit in a variety of more complex molecules and ligand scaffolds used in catalysis. beilstein-journals.orgiaea.org For instance, the formose reaction, a process of prebiotic significance, can be guided to produce ethane-1,2-diol, highlighting its role as a primary organic molecule. ajchem-a.com
Overview of Triphenylphosphane S Significance As a Reagent and Ligand in Organometallic Chemistry and Catalysis
Triphenylphosphane (IUPAC name: triphenylphosphine (B44618), PPh₃) is an exceptionally versatile and widely used compound in both academic and industrial laboratories. buyersguidechem.com It is a crystalline solid that functions as a stable, yet reactive, organophosphorus compound. askfilo.com Its significance stems from two primary areas of application: as a reagent in organic synthesis and as a ligand in organometallic catalysis. chemicalbook.comrsc.org
As a reagent, PPh₃ is known for its role in the Wittig reaction, a cornerstone of alkene synthesis, and the Mitsunobu reaction for converting alcohols. rsc.org It also functions as a mild reducing agent and can be used to convert azides into amines via the Staudinger reaction. mdpi.com
However, its most extensive application is in coordination chemistry and homogeneous catalysis. askfilo.com The phosphorus atom in PPh₃ has a lone pair of electrons that it can donate to a transition metal, forming stable metal-phosphine complexes. askfilo.com These complexes are pivotal in a multitude of catalytic cycles. By coordinating to the metal, PPh₃ can modify its electronic properties and steric environment, thereby influencing the catalyst's activity, selectivity, and stability. chemicalbook.com This has led to its indispensable role in numerous Nobel Prize-winning cross-coupling reactions.
The table below summarizes some of the key catalytic reactions where triphenylphosphane is commonly employed as a ligand.
| Catalytic Reaction | Typical Metal Center | Role of Triphenylphosphane (PPh₃) |
| Suzuki-Miyaura Coupling | Palladium (Pd), Nickel (Ni) | Stabilizes the active metal center, facilitates oxidative addition and reductive elimination steps. askfilo.comechemi.comsigmaaldrich.com |
| Heck Reaction | Palladium (Pd) | Acts as a crucial ligand for the Pd(0) catalyst. rsc.org |
| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | Forms active palladium-phosphine complexes that enable the coupling of terminal alkynes with aryl or vinyl halides. sigmaaldrich.com |
| Buchwald-Hartwig Amination | Palladium (Pd) | Used in ligand systems to facilitate the formation of carbon-nitrogen bonds. sigmaaldrich.com |
| Stille Coupling | Palladium (Pd) | Key ligand for the palladium catalyst in the coupling of organostannanes with organic halides. sigmaaldrich.com |
| Hydroformylation | Rhodium (Rh), Cobalt (Co) | Modulates the steric and electronic environment of the metal to control regioselectivity (linear vs. branched aldehydes). chemicalbook.com |
Rationale for Investigating the Interplay of Ethane 1,2 Diol and Triphenylphosphane in Coordination Chemistry and Catalytic Processes
While a simple, stable co-crystal of ethane-1,2-diol and triphenylphosphane is not prominently documented in primary scientific literature, the rationale for investigating their interplay is strong and multifaceted. The focus lies not on a single compound, but on the synergistic use of the two distinct chemical motifs in advanced synthesis and catalysis. Research demonstrates their combined utility in several key areas:
PPh₃ as a Reagent for Modifying Ethylene (B1197577) Glycol Polymers: Triphenylphosphane is used as a chemical tool to perform transformations on polymers of ethane-1,2-diol, namely polyethylene (B3416737) glycol (PEG). In one notable example, PPh₃ is employed in a Staudinger reaction to reduce a terminal azide (B81097) group on a PEG chain to an amine, providing a versatile method for creating heterobifunctional PEGs for bioconjugation and material science. mdpi.com
PPh₃ as a Ligand in Catalysis of Ethylene Glycol Reactions: Catalytic systems featuring triphenylphosphane-based ligands are highly effective in promoting reactions that use ethane-1,2-diol as a substrate. For instance, manganese complexes containing PPh₃ have been used to catalyze the N-alkylation of amines with alcohols and the dehydrogenative coupling of ethylene glycol to produce valuable α-hydroxycarboxylic acids. beilstein-journals.org In these processes, the phosphine (B1218219) ligand is crucial for the stability and reactivity of the manganese catalyst, while ethylene glycol is the reactant being transformed.
Combined Use in the Synthesis of Complex Metal-Organic Systems: Research has shown the synthesis of sophisticated coordination complexes where both triphenylphosphane and an ethylene glycol derivative are essential components. In one study, ethylene glycol-functionalized carboxylates were reacted with copper(II), followed by reduction with triphenylphosphane. rsc.org This yielded copper(I) complexes containing both the carboxylate ligand (bearing the glycol unit) and triphenylphosphine (B44618) ligands, which served as precursors for generating copper nanoparticles. rsc.org
The following table details specific, documented examples of the interplay between these two compounds.
| Research Area | Role of Ethane-1,2-diol / PEG | Role of Triphenylphosphane (PPh₃) | Outcome | Reference |
| Polymer Functionalization | Polyethylene glycol (PEG) backbone | Reagent in Staudinger reaction (reduces terminal azide) | Synthesis of α-amine-ω-hydroxyl PEG | mdpi.com |
| Homogeneous Catalysis | Substrate (reactant) | Ligand for Manganese (Mn) catalyst | Synthesis of α-hydroxycarboxylic acids via dehydrogenative coupling | beilstein-journals.org |
| Nanoparticle Precursors | Part of a carboxylate ligand | Reducing agent and Ligand for Copper (Cu) | Formation of triphenylphosphine copper(I) ethylene glycol carboxylate complexes | rsc.org |
| Polymer Synthesis | Component of a block copolymer | Ligand for Palladium (Pd) catalyst | Catalyzes polymerization to form block copolymers (e.g., P3HT-b-PEG) | scispace.com |
Scope and Objectives of the Academic Research Outline
Ethane-1,2-diol as a Ligand and Its Metal Complexes
Ethane-1,2-diol (ethylene glycol, EG) is a versatile ligand capable of coordinating to metal ions in several ways. Its two hydroxyl groups can act as neutral donors or can be deprotonated to form glycolate (B3277807) anions, which are strong chelating agents. This flexibility allows for the formation of complexes with varied nuclearity and structure.
Chelation Modes and Coordination Preferences of Ethane-1,2-diol and its Derivatives in Metal Complexes
Ethane-1,2-diol exhibits remarkable versatility in its coordination modes, acting as a monodentate, bidentate-chelating, or bridging ligand. This adaptability is crucial in constructing diverse coordination polymers and discrete molecular complexes. nih.govacs.org
Monodentate Coordination: In its simplest interaction, only one of the hydroxyl groups binds to the metal center (κO).
Bidentate-Chelating Coordination: More commonly, both hydroxyl groups coordinate to a single metal center, forming a stable five-membered chelate ring (κ²O,O'). This is a prevalent binding mode, especially when the diol is deprotonated to form a glycolate dianion. nih.gov For example, in the complex anion [Cu(C₂H₄O₂)₂]²⁻, the deprotonated ethylene (B1197577) glycol acts as a bidentate chelating ligand, creating a square-planar geometry around the copper(II) ion. nih.gov
Bidentate-Bridging Coordination: Ethane-1,2-diol can also bridge two different metal centers (μ₂-κO,κO'), with each oxygen atom coordinating to a separate metal. This mode is essential in the formation of coordination polymers. nih.govacs.org
A prime example of this versatility is found in a dysprosium(III)-anilato-based coordination polymer, [Dy₂(dhbq)₃(eg)₂(μ-eg)]·4eg·2H₂O, where ethylene glycol is present in terminal (monodentate), chelating, and bridging modes within the same crystal structure. nih.govacs.org Furthermore, derivatives of ethane-1,2-diol, such as 1,2-bis(2-benzimidazolyl)-1,2-ethanediol, can act as tridentate ligands, utilizing both hydroxyl oxygens and other donor atoms within the molecule to coordinate to a metal. researchgate.net
Synthetic Strategies for Ethane-1,2-diol Coordination Compounds
The synthesis of metal complexes containing ethane-1,2-diol or its deprotonated form, glycolate, typically involves the direct reaction of a metal salt with the diol. The choice of solvent, temperature, and the presence of a base can influence the final product's structure and composition.
A common method is the solvothermal or polyol process, where ethylene glycol serves as both the solvent and the ligand. For instance, novel glycolate precursors to metal titanates, MTi(OCH₂CH₂O)₂(HOCH₂CH₂O)₂, have been synthesized by heating metal acetates and titanium isopropoxide in ethylene glycol. tandfonline.com Similarly, reacting a metal salt in a basic ethylene glycol solution can lead to the formation of metal glycolate complexes, as seen in the synthesis of a Cu(II) glycolate dianion stabilized by sodium ions. nih.gov
Other strategies include:
Direct reaction in a suitable solvent: Transition metal complexes of 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol were prepared by reacting metal salts (chlorides, acetates) with the ligand in an ethanol (B145695) solution. rasayanjournal.co.in
Hydrolysis of metal precursors: Dinuclear oxotungsten(VI) diolato complexes have been prepared by the hydrolysis of tungsten(VI) precursors like [W(eg)(pin)₂] in an alcoholic solution. rsc.org
Reaction with Schiff bases: Schiff base ligands derived from salicylaldehyde (B1680747) and linked by an ethane-1,2-diylbis(oxy) bridge have been used to create macrocyclic complexes with various transition metals by reacting the ligand with metal chlorides in ethanol and DMF. ajchem-a.com
Structural Characterization and Geometrical Aspects of Metal-Ethane-1,2-diol Adducts
The coordination geometry around the metal center is highly dependent on the metal ion and the other ligands present. For example:
Square-planar geometry is observed in the [Cu(C₂H₄O₂)₂]²⁻ anion, where two deprotonated ethylene glycol ligands chelate the Cu(II) ion. The Cu-O bond distances in this complex are in the range of 1.9252 to 1.9317 Å. nih.gov
Octahedral geometry is common, particularly in complexes with other ligands or when ethylene glycol acts as a bridging ligand to achieve a higher coordination number. In some iron(II) sulfate (B86663) complexes, a distorted octahedral coordination sphere is indicated by magnetic moments, achieved through ligand bridges from ethylene glycol or sulfate ions. akjournals.com
Dodecahedral geometry has been observed for neodymium(III) in a three-dimensional framework structure with squarate and ethylene glycol ligands, [Nd(C₄O₄)₁.₅(C₂H₆O₂)], where the Nd(III) ion has a coordination number of eight. psu.edu
The conformation of the ethane-1,2-diol ligand upon coordination is also a key structural feature. In the solid state, the free molecule adopts a gauche conformation. unive.it This preference for a gauche arrangement is often retained in its metal complexes, as it is well-suited for forming a five-membered chelate ring.
Triphenylphosphane as a Ligand and its Transition Metal Complexes
Triphenylphosphane (Triphenylphosphine, PPh₃) is one of the most widely used ligands in coordination chemistry and homogeneous catalysis. Its prevalence stems from its unique combination of steric bulk and electronic properties, as well as its relative stability and ease of handling. dalalinstitute.com
Electronic and Steric Influence of Triphenylphosphane in Coordination Chemistry
The coordination behavior of PPh₃ is governed by its electronic and steric characteristics, which can be quantified and compared to other phosphine (B1218219) ligands.
Electronic Effects: Triphenylphosphine (B44618) acts as a σ-donor through the lone pair on the phosphorus atom and as a π-acceptor. The π-acidity arises from the overlap of filled metal d-orbitals with the empty σ* orbitals of the phosphorus-carbon bonds. The electronic effect of PPh₃ can be assessed using the Tolman Electronic Parameter (TEP), which is determined from the A₁ carbonyl stretching frequency in Ni(CO)₃L complexes. For PPh₃, the TEP is 2068.9 cm⁻¹, placing it as a good σ-donor, though less so than trialkylphosphines. libretexts.org
Steric Effects: The steric bulk of a phosphine ligand is quantified by the Tolman Cone Angle (θ), which represents the solid angle occupied by the ligand at the metal center. Triphenylphosphine has an intermediate cone angle of 145°. nih.gov This size allows for the coordination of multiple PPh₃ ligands (typically two to four) to a metal center while still leaving space for other substrates to bind, a crucial feature for catalytic applications. libretexts.org The steric and electronic properties of PPh₃ are summarized in the table below.
Table 1: Steric and Electronic Parameters of Triphenylphosphine
| Parameter | Value | Description |
| Tolman Cone Angle (θ) | 145° | A measure of the steric bulk of the ligand. nih.gov |
| Tolman Electronic Parameter (TEP) | 2068.9 cm⁻¹ | A measure of the ligand's electron-donating ability, based on the ν(CO) frequency in [Ni(CO)₃(PPh₃)]. libretexts.org |
| Coordination Geometry | Pyramidal | The three phenyl groups are arranged in a propeller-like fashion around the phosphorus atom. |
| Bonding | σ-donor, π-acceptor | Donates its lone pair to the metal and accepts electron density into P-C σ* orbitals. |
Synthetic Routes to Diverse Metal-Triphenylphosphane Complexes
A vast number of metal-triphenylphosphine complexes have been synthesized, serving as important catalysts and precursors. The synthetic methods are varied and depend on the metal and its oxidation state.
Common synthetic strategies include:
Ligand Substitution: This involves the reaction of a metal precursor with PPh₃, where PPh₃ displaces other weakly bound ligands. For example, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, can be prepared from PdCl₂(PPh₃)₂ by reduction with hydrazine (B178648) in the presence of excess PPh₃. wikipedia.org
Reductive Phosphination: In some cases, PPh₃ acts as both a ligand and a reductant. For instance, RhCl₃·3H₂O reacts with an excess of PPh₃ in refluxing ethanol to produce chlorotris(triphenylphosphine)rhodium(I), RhCl(PPh₃)₃ (Wilkinson's catalyst), where Rh(III) is reduced to Rh(I).
Direct Reaction with Metal Halides: Many complexes are formed by simply reacting a metal halide with the stoichiometric amount of PPh₃. The synthesis of dibromo[1,3-dibenzylbenzimidazol-2-ylidene]triphenylphosphine palladium(II) is achieved by mixing a pyridine-containing palladium(II) precursor with triphenylphosphine in chloroform. nih.gov
Electrochemical Synthesis: An alternative route involves the electrochemical oxidation of a metal anode (e.g., Cu, Ag, Au) in a solution containing triphenylphosphine. This method allows for the synthesis of complexes like [M(PPh₃)y(CH₃CN)z]⁺. d-nb.info
The following table provides examples of prominent metal-triphenylphosphine complexes and their synthetic routes.
Table 2: Examples of Metal-Triphenylphosphine Complexes and Their Synthesis
| Complex | Metal | Synthetic Route | Application/Significance |
| [Pd(PPh₃)₄] | Pd(0) | Reduction of PdCl₂(PPh₃)₂ with hydrazine in the presence of excess PPh₃. wikipedia.org | Widely used catalyst for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). wikipedia.org |
| [RhCl(PPh₃)₃] | Rh(I) | Reaction of RhCl₃·3H₂O with excess PPh₃ in refluxing ethanol. | Wilkinson's catalyst; used for the hydrogenation of alkenes. |
| [Rh(CO)₂Cl(Ph₃PO)] | Rh(I) | Reaction of [Rh(CO)₂Cl]₂ with triphenylphosphine oxide (Ph₃PO) in chloroform. core.ac.uk | Catalyst for the carbonylation of methanol (B129727). core.ac.uk |
| trans-Pd(COOMe)(H₂O)(PPh₃)₂ | Pd(II) | Reaction of cis-Pd(H₂O)₂(PPh₃)₂₂ with CO in methanol, or methathetical exchange of trans-[Pd(COOMe)Cl(PPh₃)₂] with Ag(TsO). unive.it | Precursor for catalytic carboalkoxylation of ethene. unive.it |
| cis-RuCl₂(CO)₂(PPh₃)₂ | Ru(II) | Synthesized using ethanolic potassium hydroxide (B78521) or triethylamine (B128534) as a basic reducing agent with a ruthenium precursor and PPh₃. rsc.org | Example of a platinum-group metal complex with PPh₃. rsc.org |
Chemical Compounds Mentioned
Catalytic Roles of Ethane-1,2-diol and its Derivatives
Ethane-1,2-diol (ethylene glycol) is a versatile compound in catalysis, utilized for its properties as a solvent and as a substrate for producing valuable chemicals.
The unique physical properties of ethane-1,2-diol, including its high boiling point and polarity, make it a suitable medium for various catalytic reactions. In a study on the acetalization of acetophenone, the reaction with ethane-1,2-diol was optimized under solvent-free conditions using an acid-activated clay as a heterogeneous catalyst. researchgate.nettubitak.gov.tr While this study focused on using ethane-1,2-diol as a reactant, the principles apply to its use as a solvent for similar acid-catalyzed reactions.
In the context of prebiotic chemistry, research has been conducted on the formose reaction to synthesize ethane-1,2-diol in a methanol solvent with a fumed silica (B1680970) catalyst. ajchem-a.comresearchgate.netajchem-a.com This highlights its role as a target molecule in catalytic synthesis rather than as the reaction medium. However, its properties are conducive to facilitating reactions where polar substrates are involved and high temperatures are required. For instance, the catalytic reduction of carbonates using a ruthenium complex has been shown to yield ethane-1,2-diol in high efficiency, demonstrating its stability and formation under catalytic conditions which suggests its potential as a solvent in related high-pressure hydrogenation processes. thieme-connect.de
Ethane-1,2-diol is a key substrate in catalytic upgrading, particularly in deoxydehydration (DODH) reactions, which convert vicinal diols into alkenes. This transformation is of significant interest for converting biomass-derived polyols into valuable chemicals. rsc.org Rhenium-based catalysts are commonly employed for this purpose. Pyridinium (B92312) perrhenate (B82622) salts, for example, have been shown to be effective catalysts for the DODH of diols at temperatures lower than other perrhenate salts. rsc.org Computational studies indicate that the reaction mechanism involves the reduction of rhenium(VII) to rhenium(V) by a reductant, followed by condensation with the diol and subsequent extrusion of the alkene. rsc.org
Triphenylphosphane (PPh₃) is frequently used as a stoichiometric oxygen-acceptor reductant in these systems. rsc.org For example, the deoxydehydration of 1,2-octanediol (B41855) has been investigated using various dioxo-rhenium complexes in the presence of PPh₃. uu.nl Similarly, molybdenum-based catalysts have been developed for the DODH of biomass-derived diols. A dioxo-Mo(VI) complex was used to convert 1-phenylethane-1,2-diol to styrene (B11656) with PPh₃ as the reductant. d-nb.info Another study utilized a [Cp*MoO₂]₂O catalyst for the DODH of aliphatic vicinal diols, also with PPh₃ as the reductant, achieving high olefin selectivity. researchgate.net
The table below summarizes findings for the catalytic deoxydehydration of various diols, where systems similar to those used for ethane-1,2-diol are employed.
| Catalyst | Substrate | Reductant | Temperature (°C) | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Dioxo-Mo(VI) complex | 1-phenylethane-1,2-diol | PPh₃ | 110 | 10% Styrene Yield, 60% Conversion | d-nb.info |
| [Cp*MoO₂]₂O | 1,2-octanediol | PPh₃ | Not specified | Up to 65% Yield, 91% Olefin Selectivity | researchgate.net |
| ONO-Mo complex | 1,2-octanediol | PPh₃ | 190 | 59% 1-octene (B94956) Yield | nsf.gov |
| cis-[(BmdmPMEN)ReO₂]PF₆ | 1,2-octanediol | PPh₃ | 165 | 6% Yield | uu.nl |
Catalytic Functions of Triphenylphosphane in Metal-Mediated Processes
Triphenylphosphane (PPh₃) is one of the most ubiquitous ligands in organometallic chemistry and homogeneous catalysis due to its unique steric and electronic properties. wikipedia.orgchemscene.com
Triphenylphosphane plays a critical role as a ligand in a multitude of metal-catalyzed reactions, forming stable and active complexes with metals like rhodium, palladium, and nickel. chemicalbook.com
Hydroformylation: In the hydroformylation of alkenes, rhodium complexes containing PPh₃ are highly effective. The Ruhrchemie/Rhone-Poulenc process famously uses a water-soluble derivative, TPPTS (triphenylphosphine trisulfonate), to facilitate catalyst recovery. wikipedia.org PPh₃ ligands are crucial for controlling the selectivity of the reaction. For instance, in the hydroformylation of dicyclopentadiene (B1670491) using a Co-Rh/Fe₃O₄ catalyst, triphenylphosphine was identified as the optimal ligand, achieving a 97% selectivity to the desired monoformyltricyclodecanes. gychbjb.com However, under certain conditions, PPh₃ can degrade, which can impact catalyst performance. wikipedia.org
Hydrogenation: PPh₃ is a key ligand in hydrogenation catalysis. Modifying a Pd/TiO₂ catalyst with triphenylphosphine significantly improved the selectivity in the hydrogenation of acetylene (B1199291) by hindering the over-hydrogenation of ethylene to ethane. rsc.orgelsevierpure.com The ligand is thought to physically block sites for ethylene adsorption while potentially promoting the rate of acetylene hydrogenation. rsc.orgelsevierpure.com
Cross-Coupling Reactions: Triphenylphosphane has been successfully used as an inexpensive and efficient ligand in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govorganic-chemistry.orgacs.org Studies have shown that a highly active catalyst can be generated from Ni(PPh₃)₂Cl₂ for the room-temperature coupling of deactivated aryl chlorides with arylboronic acids, achieving good to excellent yields. nih.govorganic-chemistry.orgresearchgate.net This is significant because such reactions previously required more expensive and complex ligands. organic-chemistry.orgacs.org
| Reaction Type | Catalyst System | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Hydroformylation | Co-Rh/Fe₃O₄ with PPh₃ | Dicyclopentadiene | PPh₃ was the best ligand, achieving 97% selectivity to monoformyltricyclodecanes. | gychbjb.com |
| Hydrogenation | PPh₃-modified Pd/TiO₂ | Acetylene in ethylene feeds | Significantly improved selectivity by reducing ethylene over-hydrogenation. | rsc.orgelsevierpure.com |
| Cross-Coupling | Ni(0) with PPh₃ | Deactivated aryl chlorides and arylboronic acids | Inexpensive PPh₃ proved to be an efficient ligand for room-temperature reactions. | nih.govorganic-chemistry.orgacs.org |
To bridge the gap between homogeneous and heterogeneous catalysis, triphenylphosphane can be anchored to a polymer support (PS-TPP). nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. researchgate.net
Polymer-supported PPh₃ has been used in various synthetic transformations. In the Wittig reaction, polymer-bound phosphonium (B103445) salts, derived from PS-TPP, react with aldehydes to produce alkenes in high yields, allowing for simple filtration to remove the triphenylphosphine oxide byproduct. nih.gov Similarly, PS-TPP has been used in combination with carbon tetrachloride for the synthesis of dipeptides. nih.gov
In organometallic catalysis, a polymer-supported triphenylphosphine-palladium acetate (B1210297) complex (PS-TPP-Pd(OAc)₂) has been developed as a reusable heterogeneous catalyst for the indirect reductive amination of aldehydes. mdpi.comscispace.com This catalyst could be recovered and reused for multiple cycles without a significant loss in activity. mdpi.comscispace.com Another example involves rhodium clusters anchored on a triphenylphosphine-based porous organic polymer (POP), which served as an effective catalyst for the hydroformylation of alkenes, demonstrating high selectivity for branched aldehydes. acs.org
| Reaction Type | Catalyst System | Key Advantage | Reference |
|---|---|---|---|
| Wittig Reaction | Polymer-bound phosphonium salts from PS-TPP | High yields of pure alkenes; easy separation of byproduct. | nih.gov |
| Reductive Amination | PS-TPP-Pd(OAc)₂ | Catalyst reusable for four consecutive cycles without loss of activity. | mdpi.comscispace.com |
| Hydroformylation | Rh clusters on PPh₃-based Porous Organic Polymer | Heterogenization of homogeneous catalyst; high selectivity and reusability. | acs.org |
| Suzuki-Miyaura Coupling | Palladium cross-linked polymers with TPPAm monomer | Tunable reaction rates and solvent compatibility, including aqueous media. | chemrxiv.org |
The electronic and steric properties of phosphine ligands can be precisely tuned by modifying the structure of triphenylphosphane, which is crucial for optimizing catalytic processes. google.com Introducing electron-withdrawing or electron-donating groups to the phenyl rings alters the ligand's σ-donor and π-acceptor characteristics, thereby influencing the reactivity of the metal center. nih.govrsc.org
For example, sulfonated triphenylphosphines like TPPMS and TPPTS are water-soluble ligands used in aqueous-phase catalysis, most notably in the industrial hydroformylation of propene. wikipedia.orggoogle.com Fluorinated derivatives of PPh₃, such as P(p-C₆H₄SF₅)₃, create electron-poor ligands with increased steric bulk, which can lead to changes in catalytic reactivity. nih.gov
Recent innovations in ligand design include the synthesis of complex cage-like ligands derived from triphenylphosphine. rsc.org These cage ligands, when used in rhodium-catalyzed hydroformylation, have demonstrated superior activity and selectivity compared to their simpler analogues. The Rh/Cage-L2 catalyst achieved an aldehyde selectivity of 89% and a high turnover frequency, which was attributed to the significant steric hindrance imposed by the cage structure. rsc.org The development of polymer catalysts containing novel triphenylphosphine acrylamide (B121943) monomers allows for systematic variation of polymer properties, which in turn modulates the rate and solvent compatibility of Suzuki-Miyaura cross-coupling reactions. chemrxiv.orgchemrxiv.org This highlights a sophisticated approach to creating protein-mimetic catalysts where the secondary coordination sphere can be engineered to fine-tune catalytic function. chemrxiv.org
Synergistic Catalysis by Systems Combining Ethane-1,2-diol and Triphenylphosphane Moieties
The convergence of ethane-1,2-diol and triphenylphosphane within a single catalytic system presents a compelling strategy for achieving unique reactivity and enhanced efficiency. This synergy can manifest through various modes of interaction, including the formation of mixed-ligand metal complexes, the use of one component as a co-catalyst or additive to a system based on the other, and the meticulous optimization of reaction parameters to maximize their combined effect. This section explores the catalytic applications that arise from the strategic combination of these two fundamental chemical entities.
Metal-Catalyzed Reactions with Complexes Featuring both Ethane-1,2-diol and Triphenylphosphane Ligands
The incorporation of both ethane-1,2-diol and triphenylphosphane as ligands within a single metal complex offers a direct route to synergistic catalysis. In such complexes, the distinct electronic and steric properties of the diol and phosphine ligands can cooperatively influence the metal center, leading to enhanced catalytic activity, selectivity, and stability.
While discrete molecular complexes containing both ethane-1,2-diol and triphenylphosphane as separate ligands in a catalytic context are not extensively documented, the principles of mixed-ligand systems are well-established. For instance, mixed ligand hexacoordinated ruthenium(III) Schiff base complexes of the type [RuX₂(EPh₃)₂(LL')] (where E = P or As and LL' is a bidentate Schiff base ligand) have been synthesized and shown to be active catalysts for the oxidation of benzyl (B1604629) alcohol. nih.gov These complexes demonstrate the feasibility of incorporating triphenylphosphane alongside other ligands to tune the catalytic properties of the metal center. nih.gov
A notable example that brings together the functionalities of both ethane-1,2-diol and triphenylphosphane is the use of poly(ethylene glycol) (PEG)-supported iron(II) porphyrin complexes in catalysis. In one study, an iron(II) porphyrin complex was immobilized on a PEG support and utilized as a catalyst for the olefination of aldehydes with ethyl diazoacetate in the presence of triphenylphosphine. researchgate.net The PEG backbone, composed of repeating ethane-1,2-diol units, serves as a soluble polymer support that facilitates catalyst recovery and reuse, while the triphenylphosphine is a crucial reagent in the catalytic cycle. researchgate.net This system highlights a practical approach to combining the advantageous properties of both components, with the PEG support providing a favorable microenvironment for the catalytic reaction. researchgate.net
Furthermore, the synthesis of a compound designated as "ethane-1,2-diol;triphenylphosphane" suggests the potential for creating a single molecular entity that can act as a ligand. Such a molecule could bind to metal centers, offering the combined electronic and steric influences of both the glycol and phosphine moieties. The presence of both a diol and a phosphine group within one ligand could lead to novel catalytic activities by influencing the coordination sphere and electronic properties of the metal catalyst.
In a related context, the production of ethylene glycol from synthesis gas (CO and H₂) can be achieved using a ruthenium carbonyl complex. epo.org In a separate but mechanistically relevant reaction, the reduction of acetic anhydride (B1165640) to ethylidene diacetate, with the concomitant formation of ethylene glycol diacetate, is catalyzed by a rhodium halide or a palladium-ruthenium chloride mixture in the presence of triphenylphosphine. epo.org This indicates that in processes involving the formation or transformation of ethylene glycol derivatives, triphenylphosphine can play a key role as a ligand in the catalytic system. epo.org
Exploration of Ethane-1,2-diol as a Co-catalyst or Additive in Triphenylphosphane-Promoted Reactions
Ethane-1,2-diol can significantly influence the outcome of reactions catalyzed by triphenylphosphane-containing metal complexes, not just as a ligand but also as a co-catalyst or a reaction medium additive. Its ability to form hydrogen bonds, act as a proton shuttle, and alter the polarity of the reaction environment can lead to enhanced reaction rates and selectivities.
A prime example is the use of poly(ethylene glycol) (PEG), a polymer of ethane-1,2-diol, as a soluble support for a triphenylphosphine reagent. mdpi.org This PEG-supported phosphine has been successfully employed in various transformations, including Wittig reactions. mdpi.org The PEG backbone not only allows for easy recovery of the phosphine oxide byproduct but also influences the reaction environment, in some cases enabling reactions to be performed in aqueous media. mdpi.org This demonstrates how the poly-diol chain can act as a beneficial additive that modifies the properties of the triphenylphosphine reagent. mdpi.org
In the context of hydrogel formation, triphenylphosphine has been shown to catalyze the oxa-Michael reaction between poly(ethylene glycol) and divinyl sulfone, achieving a high conversion of 91.5%. nih.gov While the primary role of triphenylphosphine here is as a nucleophilic catalyst, the poly(ethylene glycol) is a reactant that also serves as the reaction medium, highlighting the intimate interplay between the two components. nih.gov
Moreover, in the catalytic olefination of aldehydes using an iron(II) porphyrin catalyst, where triphenylphosphine is a key reagent, the use of a poly(ethylene glycol)-supported catalyst demonstrates the beneficial effect of the diol environment. researchgate.net The PEG support can influence the solubility of the catalyst and reactants, potentially leading to higher local concentrations and improved catalytic efficiency. researchgate.net
The following table summarizes the catalytic performance in a reaction where a poly(ethylene glycol) supported catalyst was used in the presence of triphenylphosphine.
| Entry | Catalyst | Solvent | Time (h) | Conversion (%) | Selectivity (E/Z) |
|---|---|---|---|---|---|
| 1 | Fe(TPP)Cl/PEG | CH₂Cl₂ | 6 | 95 | 92:8 |
| 2 | Fe(TPP)Cl/PEG (recycled, 2nd run) | CH₂Cl₂ | 6 | 94 | 92:8 |
| 3 | Fe(TPP)Cl/PEG (recycled, 5th run) | CH₂Cl₂ | 6 | 92 | 91:9 |
Optimization of Reaction Conditions and Catalyst Turnover in Combined Systems
To fully exploit the synergistic potential of systems involving both ethane-1,2-diol and triphenylphosphane, a systematic optimization of reaction conditions is crucial. Key parameters that influence catalyst turnover number and turnover frequency include temperature, pressure, solvent, catalyst and co-catalyst loading, and the molar ratio of the reactants.
In the context of reactions utilizing triphenylphosphine-based catalysts, such as the Suzuki-Miyaura cross-coupling, extensive optimization studies have been conducted. For instance, the development of polymeric catalysts containing triphenylphosphine has involved the systematic variation of polymer properties and reaction conditions to achieve high conversion rates. chemrxiv.org These studies have shown that factors like solvent composition (e.g., ethanol:water mixtures) and temperature significantly impact catalyst performance. chemrxiv.org
For hydroformylation reactions, which often employ rhodium catalysts with phosphine ligands, optimization is key to achieving high selectivity for the desired aldehyde isomers. In studies using triphenylphosphine-based covalent organic frameworks (P-COFs) as supports for rhodium catalysts, reaction parameters such as temperature, pressure, and the ratio of CO to H₂ were optimized to maximize turnover frequency and aldehyde selectivity. kaust.edu.sa
The deoxydehydration (DODH) of vicinal diols, such as 1-phenyl-1,2-ethane diol, into alkenes is another area where optimization is critical. rsc.org These reactions are often catalyzed by rhenium or other transition metal complexes and utilize triphenylphosphine as a stoichiometric reductant. rsc.org The efficiency of the catalytic cycle is highly dependent on the reaction conditions. rsc.org
The table below presents data from the optimization of a Suzuki-Miyaura cross-coupling reaction using a triphenylphosphine-containing polymeric catalyst, illustrating the effect of reaction conditions on the yield.
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | DMF:H₂O (1:1) | 25 | <5 |
| 2 | DMF:H₂O (1:1) | 50 | >95 |
| 3 | Ethanol:H₂O (9:1) | 65 | 64 |
| 4 | Ethanol (aqueous) | RT | ~70 (incomplete conversion) |
These examples, while not all directly involving a simple mixture of ethane-1,2-diol and triphenylphosphine, provide a clear framework for how to approach the optimization of such a combined system. The principles of adjusting temperature, solvent polarity (where ethane-1,2-diol can play a significant role), and catalyst loading are directly applicable to unlocking the full catalytic potential of these synergistic systems.
Elucidation of Reaction Pathways in Complex Catalytic Cycles
The deoxydehydration (DODH) of vicinal diols, such as ethane-1,2-diol, into alkenes is a prominent reaction co-catalyzed by phosphines. royalsocietypublishing.org The general consensus is that these reactions, particularly when catalyzed by high-valent oxorhenium complexes, proceed through a three-step catalytic cycle: (1) reduction of the metal center by the phosphine, (2) condensation of the diol onto the reduced metal center, and (3) extrusion of the alkene with concurrent regeneration of the catalyst. e-bookshelf.dersc.org
Kinetic analyses and computational studies, such as Density Functional Theory (DFT), have been instrumental in identifying the turnover-limiting steps in these catalytic cycles. However, the rate-determining step can vary depending on the specific metal catalyst and reaction conditions.
For rhenium-catalyzed systems, initial proposals suggested that the final step, the extrusion of the alkene from a rhenium(V) diolate intermediate, was the rate-limiting step. royalsocietypublishing.orge-bookshelf.de This was supported by DFT calculations on methyltrioxorhenium (MTO)-catalyzed DODH reactions. e-bookshelf.de Conversely, other studies involving pyridinium perrhenate catalysts proposed that the initial reduction of the Re(VII) center to Re(V) by triphenylphosphine represents the kinetic bottleneck, with a calculated activation energy of 30.1 kcal mol⁻¹. rsc.org
| Catalyst System | Proposed Rate-Determining Step | Methodology | Source |
|---|---|---|---|
| Cp*ReO₃ / PPh₃ | Alkene Extrusion | Experimental & DFT | royalsocietypublishing.orge-bookshelf.de |
| Pyridinium Perrhenate / PPh₃ | Reduction of Re(VII) to Re(V) | DFT Calculations | rsc.org |
| Mo(VI) Dioxo Complex / PPh₃ | Diol Condensation | DFT Calculations | acs.org |
| (Rap)₂OsO / PPh₃ | Attack of Phosphine on Oxo Complex | Kinetic Studies | nsf.gov |
The identification of intermediates is key to substantiating proposed reaction mechanisms. In the DODH reaction, a critical intermediate is the metal-diolate species formed after the diol condenses with the reduced metal center. For instance, in rhenium-catalyzed reactions, after the initial reduction of a Re(VII) species like CpReO₃ by triphenylphosphine, a CpReO₂ species is generated. e-bookshelf.de This reduced species then reacts with the diol to form a Re(V)-diolate intermediate and water. e-bookshelf.de
Mechanisms of Ligand Activation and Transformation
Both triphenylphosphine and ethane-1,2-diol undergo significant transformations throughout the catalytic cycle. Triphenylphosphine acts not just as a ligand but also as a crucial reactant, while the diol serves as the substrate that is ultimately converted to an alkene.
A primary role of triphenylphosphine in these systems is to act as a reductant through a process known as oxygen-atom abstraction or oxo-abstraction. royalsocietypublishing.org In reactions involving high-valent metal-oxo catalysts (e.g., based on Re(VII), Mo(VI), or Os(VI)), the phosphine abstracts an oxygen atom from the metal center. royalsocietypublishing.orgacs.orgnsf.gov This reduces the metal to a lower, more reactive oxidation state (e.g., Re(V), Mo(IV), or Os(IV)) and produces triphenylphosphine oxide (TPPO) as a stoichiometric byproduct. wikipedia.orgnih.gov This reduction step is often the first and essential step of the catalytic cycle, generating the catalytically active species required for diol activation. royalsocietypublishing.orgrsc.org For example, the synthesis of many platinum-group metal complexes illustrates that triphenylphosphine can serve as both a ligand and a reductant. wikipedia.org
| Initial Metal-Oxo Complex | Phosphine Reductant | Reduced Metal Species | Byproduct | Source |
|---|---|---|---|---|
| CpReVIIO₃ | Triphenylphosphane | CpReVO₂ | Triphenylphosphane oxide | royalsocietypublishing.orge-bookshelf.de |
| MoVIO₂(pdc) | Triphenylphosphane | MoIVO(pdc) Intermediate | Triphenylphosphane oxide | acs.org |
| (Rap)₂OsVIO | Triarylphosphines | (Rap)₂Os(PR'₃)n | Triarylphosphine oxide | nsf.gov |
| trans-[ReVOCl(sal₂phen)] | Triphenylphosphane | trans-[ReIIICl(PPh₃)(sal₂phen)] | Triphenylphosphane oxide | nih.gov |
Following the reduction of the metal catalyst by triphenylphosphine, the diol substrate is activated. The generally accepted mechanism involves the condensation of the vicinal diol, such as ethane-1,2-diol, with a metal-oxo bond of the reduced catalyst. royalsocietypublishing.org This step forms a metal-diolate intermediate and releases a molecule of water. e-bookshelf.de
Once the metal-diolate is formed, the subsequent step is the extrusion of an alkene. e-bookshelf.de This process involves the cleavage of two C-O bonds and the formation of a C=C double bond, which regenerates the higher-valent metal-oxo catalyst, allowing it to re-enter the catalytic cycle. royalsocietypublishing.orgacs.org DFT calculations have supported this pathway, detailing the transformation from the metal-diolate to the final alkene product and the regenerated catalyst. e-bookshelf.de In some systems, this alkene extrusion is considered the key rate-determining step of the entire catalytic process. e-bookshelf.de
The dynamics of ligand association and dissociation are fundamental to the function of phosphine-metal catalysts. Ligand exchange reactions, where one ligand is replaced by another, can occur through associative or dissociative mechanisms. researchgate.netlibretexts.org For phosphine complexes, these exchanges are common and can be influenced by the steric and electronic properties of the phosphine ligands. libretexts.org For example, more strongly donating phosphines can displace weakly bound ligands like carbon monoxide. researchgate.net
Protonation is another key dynamic process. In the presence of acids, protonation can occur at either the metal center or the phosphine ligand itself. rsc.org Studies on iron-diphosphine complexes have shown that protonation of a pendant phosphorus atom can lead to the dissociation of the phosphine ligand. rsc.org In other pathways, initial protonation of the metal can occur. rsc.org Furthermore, in certain catalytic systems, such as those using pyridinium perrhenate, the cation is believed to act as a Brønsted acid in a proton-shuttling mechanism, which is integral to the reaction and helps to stabilize intermediates and transition states. rsc.org
Application of Spectroscopic Techniques for Mechanistic Insights
Spectroscopic methods are indispensable tools for probing reaction mechanisms, offering real-time glimpses into the dynamic changes of molecular structures. For reactions involving ethane-1,2-diol and triphenylphosphine, techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside advanced methods for detecting short-lived species, provide a wealth of information.
In situ monitoring allows for the observation of reactants, intermediates, products, and byproducts directly within the reaction vessel as the transformation unfolds. This approach avoids the potential artifacts introduced by sampling and quenching, providing a more accurate depiction of the reaction kinetics and pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy is particularly powerful for studying reactions involving triphenylphosphine. The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent probe for tracking the conversion of triphenylphosphine to various intermediates and the final triphenylphosphine oxide byproduct. For instance, in reactions where triphenylphosphine acts as an oxygen acceptor, a distinct downfield shift in the ³¹P NMR spectrum is observed as the P(III) center is oxidized to a P(V) oxide. msu.edu
In the context of the ethane-1,2-diol and triphenylphosphine system, ¹H and ¹³C NMR would be used to monitor the fate of the diol. For example, in a potential cyclization or substitution reaction, the disappearance of the hydroxyl protons and shifts in the carbon signals of the ethylene backbone would be tracked over time. The use of flow NMR spectroscopy, enhanced with paramagnetic relaxation agents, can significantly improve the temporal resolution and sensitivity of data acquisition, which is especially beneficial for monitoring fast reactions or for less sensitive nuclei like ¹³C. nih.gov
Infrared (IR) Spectroscopy: In situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes, is another key technique. It excels at monitoring changes in functional groups. In reactions with ethane-1,2-diol, the broad O-H stretching band (around 3300 cm⁻¹) would decrease in intensity as the diol is consumed. Simultaneously, the formation of new bonds, such as C-O-P or the characteristic P=O stretch (around 1190 cm⁻¹) of triphenylphosphine oxide, can be quantitatively monitored. msu.edu This allows for the generation of concentration profiles for various species over time, from which kinetic information can be extracted.
Many reactions proceed through highly reactive, short-lived intermediates that are not detectable by conventional spectroscopic methods. The study of reactions involving triphenylphosphine and alcohols, such as in Mitsunobu-type reactions, has benefited immensely from advanced techniques designed to capture these transient species. acs.orgmdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS has emerged as a powerful tool for detecting ionic intermediates directly from the reaction solution. mdpi.com In reactions involving triphenylphosphine and ethane-1,2-diol, key intermediates such as alkoxyphosphonium salts could be intercepted and characterized. For example, the initial reaction between triphenylphosphine and a diol, often activated by another reagent (like an azodicarboxylate in the Mitsunobu reaction), forms a phosphonium intermediate that is amenable to ESI-MS detection. acs.orgmdpi.com
Phosphine-Based Fluorescent Probes: The development of fluorescent probes that change their emission properties upon reaction can be a sensitive method for detecting specific reactive species. While not directly applied to the ethane-1,2-diol system in available literature, phosphine-based probes have been designed to react selectively with species like nitroxyl (B88944) (HNO), undergoing a Staudinger-type reaction that results in a fluorescent signal. bohrium.comwfu.edu This principle could be adapted to design probes that react with specific intermediates in the ethane-1,2-diol/triphenylphosphine system, allowing for their detection at very low concentrations.
Raman Spectroscopy: In situ Raman spectroscopy is another valuable tool, particularly for solid-state or slurry reactions. researchgate.net It can provide real-time information on the transformation of reactants and the formation of products and intermediates during processes like mechanochemical milling. researchgate.net
Computational Chemistry in Mechanistic Elucidation
Computational chemistry provides a powerful complement to experimental studies, offering insights into reaction pathways, transition state structures, and the energetic landscape of a reaction. For the ethane-1,2-diol and triphenylphosphine system, computational methods can help to rationalize experimental observations and predict reaction outcomes.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organometallic and organic reaction mechanisms due to its balance of accuracy and computational cost. dergipark.org.tracs.org DFT calculations can be used to map out the entire potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products.
For a reaction involving ethane-1,2-diol and triphenylphosphine, DFT studies could investigate several aspects:
Initial Adduct Formation: Calculations can determine the geometry and stability of any initial adducts formed between the diol and triphenylphosphine.
Activation by a Third Reagent: If the reaction requires an activator (e.g., an azodicarboxylate or a halogen source), DFT can model the interaction of all three components and identify the key bond-forming and bond-breaking steps.
Intermediate Structures: The geometries of proposed intermediates, such as alkoxyphosphonium or pentavalent phosphorus species (phosphoranes), can be optimized. acs.org
Energy Barriers: By locating the transition states, the activation energy for each step of the proposed mechanism can be calculated. This allows for the identification of the rate-determining step of the reaction. dergipark.org.tr
The table below shows illustrative data that could be generated from a DFT study on a hypothetical reaction step.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Barrier (kcal/mol) |
| PPh₃ + Diol -> Adduct | 0.0 | N/A | -5.2 | N/A |
| Adduct + Activator -> TS1 | -7.5 | +15.3 | -25.8 (Intermediate 1) | 22.8 |
| Intermediate 1 -> TS2 | -25.8 | -2.1 | -40.1 (Product + PPh₃O) | 23.7 |
This is a hypothetical data table for illustrative purposes.
A critical aspect of computational mechanistic studies is the precise localization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path between reactants and products. Various algorithms are used to find these structures.
Once a TS is located, its structure provides a snapshot of the bond-forming and bond-breaking processes at the peak of the energy barrier. Further confirmation that the located TS connects the desired reactants and products is obtained through an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, ideally leading to the reactant and product energy minima. This confirms the role of the transition state in the proposed mechanistic step.
In complex reactions, a single transition state can sometimes lead to multiple products through a post-transition-state bifurcation. acs.org Computational studies, including molecular dynamics simulations, can help to understand the factors that control the selectivity in such cases. acs.org
Theoretical and Computational Studies on Ethane 1,2 Diol and Triphenylphosphane Systems
Electronic Structure and Bonding Analysis
The electronic characteristics of ethane-1,2-diol and triphenylphosphine (B44618) fundamentally govern their behavior as ligands in coordination chemistry. Through the application of quantum chemical calculations, a detailed understanding of their molecular orbitals and bonding capabilities can be achieved.
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.gov These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wisc.edu The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
For triphenylphosphine (PPh₃) , the lone pair of electrons on the phosphorus atom resides in the HOMO, making it a strong σ-donor. The LUMO is primarily centered on the phenyl rings, exhibiting π* character. mdpi.com DFT calculations reveal a significant HOMO-LUMO gap in free triphenylphosphine, suggesting high stability. researchgate.net
Ethane-1,2-diol , on the other hand, possesses HOMOs localized on the oxygen atoms, corresponding to their lone pairs. These electrons are available for donation to a metal center. The HOMO-LUMO gap in ethane-1,2-diol is substantial, indicative of its stable electronic configuration. researchgate.net Computational chemistry allows for the visualization of these frontier orbitals and the prediction of electronic properties that influence coordination behavior. wisc.edu
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Triphenylphosphine | -5.86 | -2.00 | 3.86 |
| Ethane-1,2-diol | -7.10 | 1.85 | 8.95 |
Note: The values presented are representative figures derived from DFT calculations and may vary depending on the specific computational method and basis set employed. researchgate.netmdpi.com
The nature of bonding between a ligand and a metal center dictates the stability and reactivity of the resulting complex. Ethane-1,2-diol and triphenylphosphine exhibit distinct bonding characteristics.
Ethane-1,2-diol typically acts as a neutral bidentate or chelating ligand. doubtnut.compurdue.edu It coordinates to a metal center through the lone pairs on its two oxygen atoms, forming two σ-bonds. This chelation results in a stable five-membered ring, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the complex compared to coordination by two monodentate alcohol ligands. libretexts.org The interaction is primarily that of a σ-donor, with the diol donating electron density to the metal.
Triphenylphosphine is a monodentate ligand that exhibits a more complex bonding mechanism. libretexts.org It functions as a strong σ-donor through the lone pair on the phosphorus atom. nih.gov Crucially, it also acts as a π-acceptor. This π-acidity arises from the ability of the phosphorus atom to accept electron density from filled d-orbitals of the transition metal into its own empty orbitals. This process, known as π-backbonding, is a key feature of phosphine (B1218219) ligands. The acceptor orbitals are often described as phosphorus 3d orbitals or, more accurately, as P-C σ* anti-bonding orbitals. This back-donation of electron density from the metal to the ligand strengthens the metal-ligand bond. nih.gov This dual σ-donor and π-acceptor nature makes triphenylphosphine a versatile and widely used ligand in organometallic chemistry and catalysis.
Conformational Analysis and Intermolecular Interactions
The three-dimensional arrangement of atoms and the non-covalent forces between molecules are crucial for understanding the behavior of chemical systems, particularly for a flexible molecule like ethane-1,2-diol.
Ethane-1,2-diol can exist in several conformations due to rotation around the central carbon-carbon single bond. The two most significant conformers are the anti and gauche forms. In the anti conformation, the two hydroxyl (-OH) groups are positioned 180° apart from each other when viewed in a Newman projection. In the gauche conformation, they are 60° apart.
Computational and experimental studies have shown that, contrary to what might be expected from simple steric hindrance considerations, the gauche conformation of ethane-1,2-diol is more stable than the anti conformation. This preference for the gauche arrangement is a well-documented phenomenon. The energy difference is significant, with the gauche conformer being more stable by approximately 9.6 kJ/mol (2.3 kcal/mol). This unusual stability is often attributed to the formation of an intramolecular hydrogen bond in the gauche form.
| Conformer | Dihedral Angle (HO-C-C-OH) | Relative Energy (kJ/mol) | Stability |
|---|---|---|---|
| Gauche | ~60° | 0 (Reference) | More Stable |
| Anti | 180° | +9.6 | Less Stable |
The stability of the gauche conformer in ethane-1,2-diol is a topic of considerable scientific interest and is central to understanding its intermolecular interactions. The prevailing explanation is the formation of an intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other. This interaction creates a stable five-membered ring-like structure, which compensates for the increased steric strain of the gauche form.
However, some advanced computational studies, using methods like Bader's Atoms in Molecules (AIM) theory, have questioned whether this interaction constitutes a true, stabilizing intramolecular hydrogen bond. These studies suggest that while the geometry is favorable, the topological and electron density criteria for a classical hydrogen bond are not fully met. An alternative view is that the gauche preference arises from a combination of electrostatic and hyperconjugative effects rather than a distinct hydrogen bond.
Ligand Design and Property Prediction
Computational chemistry provides a powerful framework for the rational design of new ligands and the prediction of their properties, moving beyond trial-and-error synthesis. By understanding the electronic and steric features of molecules like ethane-1,2-diol and triphenylphosphine, new ligands can be designed with tailored characteristics for specific applications in catalysis, materials science, and medicinal chemistry.
One of the key approaches in this area is the development of Quantitative Structure-Activity Relationships (QSAR). nih.govnih.gov QSAR models are statistical tools that correlate the structural or physicochemical properties of a set of molecules with their observed biological activity or chemical performance. chemrxiv.orgopenbioinformaticsjournal.com These properties, known as molecular descriptors, can be calculated computationally.
For phosphine ligands, well-established descriptors exist to quantify their electronic and steric effects. The Tolman Electronic Parameter (TEP) is a measure of a phosphine's σ-donor strength, determined experimentally by the C-O stretching frequency of a [Ni(CO)₃L] complex. wikipedia.org A lower frequency indicates a stronger electron-donating ligand. wikipedia.orgchemrxiv.org The Tolman Cone Angle (θ) quantifies the steric bulk of the ligand. These parameters can be calculated using computational methods and used to predict how a newly designed phosphine ligand will behave in a catalytic cycle. nih.gov For instance, modifying the aryl groups on triphenylphosphine with electron-withdrawing or -donating substituents allows for the fine-tuning of its electronic properties, a change that can be predicted and rationalized through TEP calculations. nih.gov
For diol-based ligands, computational models can predict conformational preferences, hydrogen-bonding capabilities, and chelation energies. By modifying the backbone or substituents of a diol, its bite angle and electronic properties can be adjusted to optimize its interaction with a specific metal center. These predictive models accelerate the discovery of new ligands and catalysts by allowing chemists to screen vast numbers of virtual compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov
| Descriptor | Property Measured | Relevance in Ligand Design |
|---|---|---|
| Tolman Electronic Parameter (TEP) | Electron-donating ability (σ-donor strength) | Predicts how a ligand will modify the electron density at the metal center, affecting reactivity. wikipedia.orgvanderbilt.edu |
| Tolman Cone Angle (θ) | Steric bulk | Influences the coordination number, stability, and selectivity of a catalyst. nih.gov |
| HOMO-LUMO Gap | Kinetic stability and reactivity | A smaller gap often implies higher reactivity, which can be tuned for specific applications. nih.gov |
| Bite Angle | Angle between two donor atoms in a chelating ligand | Crucial for determining the geometry and stability of complexes with bidentate ligands like diols. |
Computational Design of Novel Phosphine Ligands for Specific Catalytic Applications
The design of phosphine ligands is a cornerstone of modern catalysis, as the steric and electronic properties of these ligands can be fine-tuned to control the activity and selectivity of metal catalysts. manchester.ac.ukbris.ac.uk Triphenylphosphine is a common starting point for the development of new ligands due to its well-understood properties and synthetic accessibility. Computational methods, particularly density functional theory (DFT), have become indispensable in the rational design of novel phosphine ligands for a wide range of catalytic applications, including cross-coupling, hydrogenation, and hydroformylation reactions. bris.ac.uk
The design process often involves the systematic modification of a known ligand scaffold, such as triphenylphosphine, and the subsequent evaluation of the modified ligand's properties using computational descriptors. These descriptors quantify the steric and electronic effects of the ligand.
Key Computational Descriptors in Ligand Design:
Steric Descriptors: The Tolman cone angle is a classic measure of ligand bulk. Computationally, more sophisticated steric descriptors can be calculated, such as the solid angle, which provides a more detailed picture of the ligand's size and shape.
Electronic Descriptors: The electronic properties of a phosphine ligand are often evaluated by calculating the energies of its frontier molecular orbitals (HOMO and LUMO) or by determining its molecular electrostatic potential. manchester.ac.uk Another common approach is to calculate the vibrational frequency of a probe molecule, such as carbon monoxide, in a complex with the ligand. bris.ac.uk
For instance, a hypothetical design strategy for a new ligand based on triphenylphosphine and incorporating a diol moiety like ethane-1,2-diol would involve computational evaluation of how the addition of hydroxyl groups affects the ligand's properties. DFT calculations could be used to predict the impact of these modifications on the ligand's steric bulk and its electron-donating ability. This information would then be used to predict the ligand's performance in a specific catalytic reaction.
Machine learning techniques are also emerging as a powerful tool in ligand design. tcichemicals.com By training models on large datasets of known ligands and their catalytic performance, it is possible to predict the properties of new, untested ligands and to identify promising candidates for synthesis and experimental testing.
A recent study on the design of P-chirogenic phosphine ligands highlights the importance of conformationally rigid structures bearing bulky alkyl groups for achieving high enantioselectivity and catalytic efficiency in transition-metal-catalyzed asymmetric reactions. tcichemicals.com Computational modeling can play a crucial role in the rational design of such ligands.
The table below illustrates how computational descriptors are used to characterize and compare different phosphine ligands.
| Ligand | Tolman Cone Angle (°) | Calculated CO Stretching Frequency (cm⁻¹) in [Ni(CO)₃L] |
|---|---|---|
| P(OCH₃)₃ | 107 | 2078 |
| P(C₆H₅)₃ (Triphenylphosphine) | 145 | 2069 |
| P(cyclohexyl)₃ | 170 | 2056 |
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry is a valuable tool for predicting the spectroscopic parameters of molecules, which can be used to aid in their experimental characterization. For systems containing triphenylphosphine and ethane-1,2-diol, theoretical calculations can provide insights into their nuclear magnetic resonance (NMR) and infrared (IR) spectra.
Prediction of NMR Spectra:
The prediction of NMR chemical shifts, particularly for nuclei like ³¹P, is a significant application of computational chemistry in the study of phosphine ligands. researchgate.net DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can predict ³¹P NMR chemical shifts with a reasonable degree of accuracy. researchgate.net These predictions can be instrumental in assigning experimental spectra and in understanding the electronic environment of the phosphorus atom.
For a hypothetical adduct of triphenylphosphine and ethane-1,2-diol, DFT calculations could predict the ³¹P, ¹³C, and ¹H NMR chemical shifts. These predicted values could then be compared with experimental data to confirm the structure of the compound. The accuracy of these predictions is dependent on the level of theory, the basis set used, and the inclusion of solvent effects in the computational model. researchgate.net
The following table presents a comparison of experimental and DFT-calculated ³¹P NMR chemical shifts for triphenylphosphine and triphenylphosphine oxide, illustrating the predictive power of these methods.
| Compound | Experimental ³¹P Chemical Shift (ppm) | Calculated ³¹P Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| Triphenylphosphine | -6.0 | -5.2 | 0.8 |
| Triphenylphosphine oxide | 29.2 | 28.5 | 0.7 |
Prediction of IR Spectra:
Infrared spectroscopy is a powerful technique for identifying functional groups in a molecule. Computational methods can be used to calculate the vibrational frequencies and intensities of a molecule, which can then be used to generate a theoretical IR spectrum. sdstate.edu This can be particularly useful for identifying characteristic vibrational modes, such as the P-C stretching frequencies in triphenylphosphine or the O-H stretching frequencies in ethane-1,2-diol.
For a system involving triphenylphosphine and ethane-1,2-diol, DFT calculations could predict the IR spectrum, helping to identify key vibrational bands and to understand how the interaction between the two molecules might affect their respective spectra. For example, the formation of hydrogen bonds between the hydroxyl groups of ethane-1,2-diol and the phosphorus atom of triphenylphosphine would be expected to cause a noticeable shift in the O-H stretching frequency.
Previous studies have investigated the infrared spectra of triphenylphosphine and its derivatives, providing a basis for the interpretation of calculated spectra. sdstate.eduunam.mx These studies have identified characteristic bands associated with the P-phenyl linkages. sdstate.edu
Conclusion and Future Perspectives in Ethane 1,2 Diol;triphenylphosphane Research
Summary of Key Contributions and Discoveries
Research into Ethane-1,2-diol;triphenylphosphane has established its identity as a significant reagent and ligand precursor in synthetic chemistry. The primary contributions and discoveries are centered on its synthesis and application in catalysis.
The compound is typically synthesized through the reaction of ethane-1,2-diol with triphenylphosphane, often facilitated by a base in an inert atmosphere to prevent oxidation of the phosphine (B1218219). This preparation underscores the fundamental reactivity between diols and phosphines.
Key discoveries revolve around its functional role in chemical reactions:
Ligand and Catalyst Formation: It serves as a valuable reagent for generating phosphine ligands and catalysts essential for organic synthesis.
Synthetic Utility: Studies have highlighted its effectiveness in promoting high yields and selectivity in functional group interconversions, which is crucial for the synthesis of complex organic molecules.
Coordination Chemistry: The compound's ability to act as a ligand that binds to metal centers is a cornerstone of its catalytic activity, influencing the behavior of enzymes and other biomolecules through this interaction.
Redox Activity: It is known to participate in redox reactions, a property that can influence various cellular pathways and processes.
The interaction between ethane-1,2-diol and triphenylphosphine (B44618) is also central to important synthetic transformations. For instance, triphenylphosphine is a well-known reductant used in the deoxydehydration (DODH) of vicinal diols to produce olefins, a reaction of significant industrial interest. rsc.org
Identification of Current Challenges and Research Gaps
Despite its utility, the research landscape for this compound is not without its challenges and knowledge gaps that hinder its broader application.
Key Research Gaps:
Structural Characterization: There is a lack of comprehensive data on the precise solid-state structure of the this compound adduct. Whether it exists as a co-crystal, a simple mixture, or another form of adduct under various conditions is not well-documented. While crystal structures of related compounds like ethane-1,2-diylbis(diphenylphosphine oxide) have been analyzed, specific data for the title compound remains a gap. researchgate.net
Mechanistic Details: The exact mechanisms by which the interaction between ethane-1,2-diol and triphenylphosphine influences catalytic activity are not fully elucidated. A deeper understanding of the synergistic effects between the two components is needed.
Scope of Reactivity: The full range of the compound's reactivity is yet to be explored. While its role in oxidation is known, its behavior in other types of chemical transformations requires more systematic investigation.
Broadening Applications: The application of the specific, pre-formed this compound reagent across a wider spectrum of catalytic reactions is an underexplored area.
| Identified Challenge/Gap | Description | Relevant Findings |
| Byproduct Formation | The generation of triphenylphosphine oxide in large quantities complicates product purification and reduces atom economy. | A known disadvantage in reactions utilizing triphenylphosphine, such as in the synthesis of thiocrown ethers where it is removed by crystallization. acs.org |
| Structural Elucidation | Lack of definitive crystal structure and solid-state characterization for the title compound. | The structure of a related derivative, ethane-1,2-diylbis(diphenylphosphine oxide), has been determined, but not for the primary compound. researchgate.net |
| Mechanistic Insight | The specific role and interaction of the diol and phosphine within catalytic cycles are not fully understood. | The compound is known to act as a ligand, but the dynamics of this interaction require further study. |
| Undefined Reaction Scope | The full potential and limitations of the reagent in various synthetic contexts have not been systematically mapped. | Known to be useful for forming phosphine ligands and in redox reactions, but broader applicability is unclear. |
Emerging Trends and Novel Directions for Investigation
The field is evolving, with several emerging trends pointing toward novel research directions for this compound and related systems.
Advanced Catalytic Systems: A prominent trend is the incorporation of diol/phosphine combinations into sophisticated catalytic systems. For example, recent developments in nickel catalysis utilize specific phosphine ligands for the reductive coupling of aldehydes and dienol ethers to synthesize diols, suggesting new possibilities for related systems. nih.gov
Green Chemistry: There is a growing focus on applying this system to develop more sustainable chemical processes. This includes enhancing the efficiency of reactions like deoxydehydration (DODH) for converting biomass-derived feedstocks into valuable chemicals. rsc.org
Asymmetric Catalysis: A highly promising avenue is the development of chiral analogues for use in asymmetric synthesis. The successful use of chiral diols, such as 1,1'-binaphthalene-2,2'-diol, in phosphine-based chemistry provides a strong precedent for this direction. acs.org
Tunable Reactivity: Research into related reagents, such as diethoxytriphenylphosphorane for the regioselective cyclodehydration of diols, indicates that the reactivity of the ethane-1,2-diol/triphenylphosphine system could be precisely tuned to achieve specific synthetic outcomes. acs.org
Potential for Future Impact in Advanced Chemical Synthesis and Catalysis
The future of research on this compound holds significant potential to impact advanced chemical synthesis and catalysis. The synergistic relationship between the diol and the phosphine provides a versatile platform for innovation.
Novel Catalyst Design: The compound and its derivatives could become fundamental building blocks for a new generation of highly selective catalysts. By modifying the structure of the diol or phosphine components, catalysts can be tailored for specific and complex organic transformations.
Stereoselective Synthesis: The development of chiral versions of this system could have a profound impact on the pharmaceutical and fine chemical industries, where the synthesis of enantiomerically pure compounds is often a critical requirement. acs.orgnih.gov
Biomass Conversion: A deeper understanding of its role in deoxygenation reactions could lead to more efficient and economical processes for converting renewable biomass into fuels and platform chemicals, contributing to a more sustainable chemical industry. rsc.org
High-Throughput Discovery: The system could be employed to generate diverse libraries of ligands in situ, enabling high-throughput screening of catalytic reactions. This would accelerate the discovery of novel and efficient synthetic methodologies.
Materials Science: The applications could extend beyond traditional synthesis into materials science. The diol and phosphine moieties could be incorporated into polymers or metal-organic frameworks (MOFs), leading to the creation of new materials with unique functional properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
